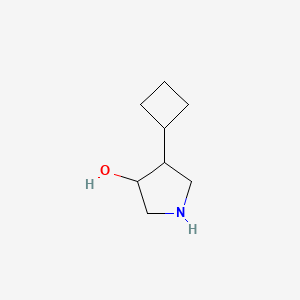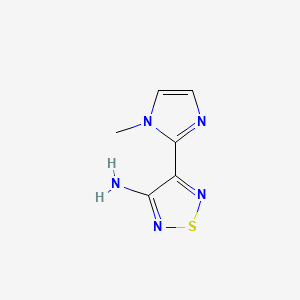![molecular formula C7H8O3 B13533140 6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
6-Oxospiro[2.3]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxospiro[2.3]hexane-4-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a six-membered ring fused to a three-membered ring, with a carboxylic acid functional group and a ketone group. The spirocyclic structure imparts distinct chemical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxospiro[2.3]hexane-4-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable precursor with a strong base, followed by cyclization under controlled conditions. For example, the reaction of a cyclopropane derivative with a carboxylic acid precursor can yield the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Oxospiro[2.3]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acid chlorides, and alcohols or amines for esterification and amidation reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
6-Oxospiro[2.3]hexane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxospiro[2.3]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 6-Oxospiro[3.3]heptane-2-carboxylic acid
- 4-methyl-6-oxo-5-oxaspiro[2.3]hexane-4-carboxylic acid
- (2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid
Uniqueness: 6-Oxospiro[2.3]hexane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a carboxylic acid and a ketone group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
6-oxospiro[2.3]hexane-4-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c8-5-3-4(6(9)10)7(5)1-2-7/h4H,1-3H2,(H,9,10) |
InChI Key |
DPUXNZRXUYOFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


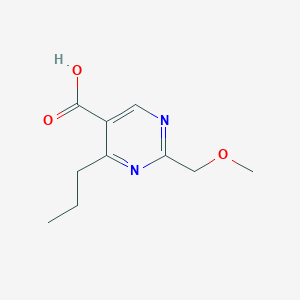
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)



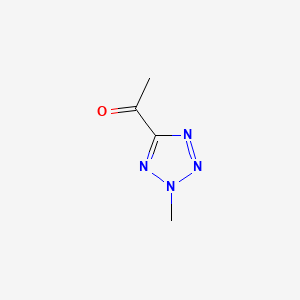
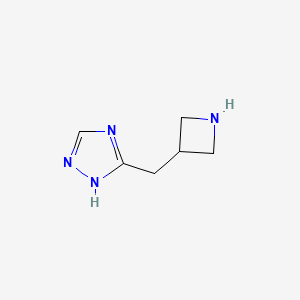

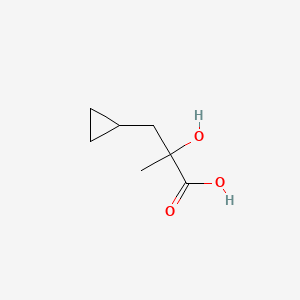
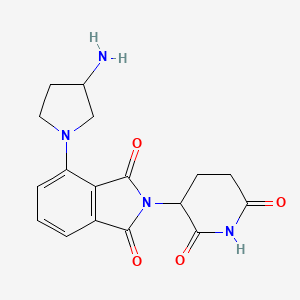

![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
